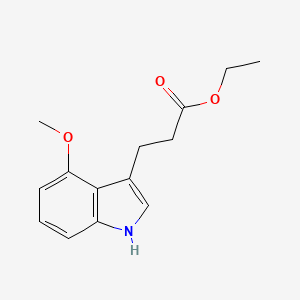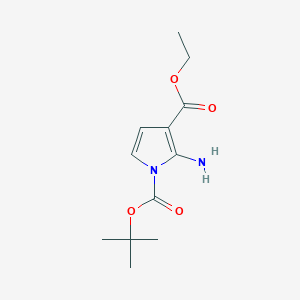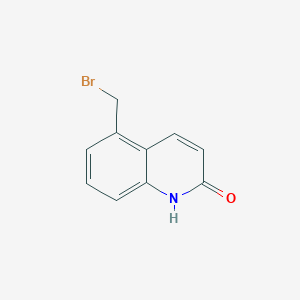
5-(Bromomethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one derivatives. One common method is the bromination of 5-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(azidomethyl)quinolin-2(1H)-one, while oxidation with potassium permanganate could introduce a carboxyl group at the bromomethyl position.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Covalent Modification: The bromomethyl group can form covalent bonds with nucleophilic residues in target proteins, potentially inhibiting their function.
Intercalation: The quinolinone core can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylquinolin-2(1H)-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethylquinolin-2(1H)-one: Similar reactivity but may have different biological activities due to the presence of chlorine instead of bromine.
5-(Hydroxymethyl)quinolin-2(1H)-one: More polar and may have different solubility and reactivity profiles.
Uniqueness
5-(Bromomethyl)quinolin-2(1H)-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and studying biochemical processes.
Propiedades
Número CAS |
103702-28-9 |
|---|---|
Fórmula molecular |
C10H8BrNO |
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,6H2,(H,12,13) |
Clave InChI |
CFJLYEFMSQAECF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC(=O)NC2=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


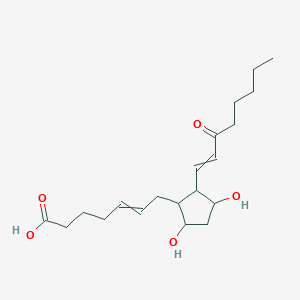
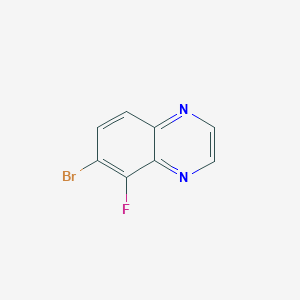
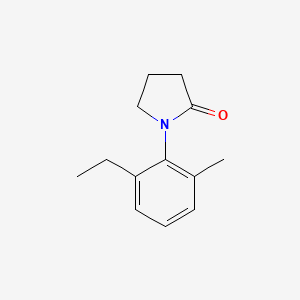

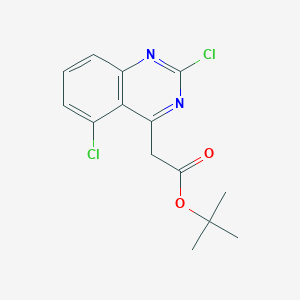

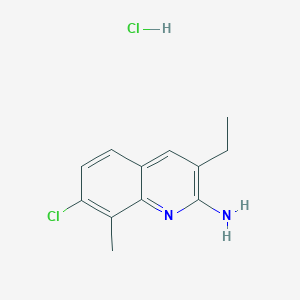
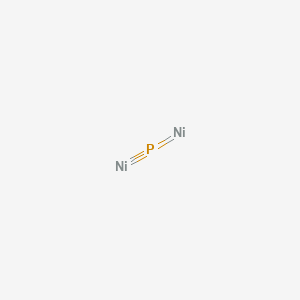
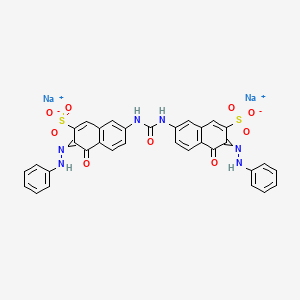
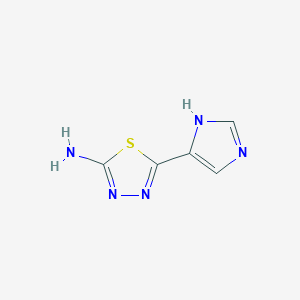
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
